molecular formula C11H14F3N3O2 B2474831 Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2248279-84-5

Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

カタログ番号: B2474831
CAS番号: 2248279-84-5
分子量: 277.247
InChIキー: UDXJLIKCULSEGE-XPUUQOCRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chiral dihydropyrazolopyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The specific stereochemistry of the (5S,7S) isomer presents a unique three-dimensional structure for interaction with biological targets, potentially leading to enhanced selectivity and potency compared to racemic or other isomeric forms . The core pyrazolopyrimidine scaffold is a privileged structure in chemical synthesis, often serving as a key intermediate for the construction of more complex nitrogen-containing heterocycles . Incorporating the trifluoromethyl group is a strategic modification widely employed in agrochemical and pharmaceutical research to influence a molecule's metabolic stability, lipophilicity, and binding affinity . Researchers value this compound for developing novel therapeutic agents, and its specific stereochemistry makes it a critical candidate for probing structure-activity relationships (SAR) and for use in asymmetric synthesis. Further investigation is required to fully elucidate its precise mechanism of action and its specific applications in areas such as kinase inhibition or other enzymatic processes.

特性

IUPAC Name

ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-3-19-10(18)7-5-15-17-8(11(12,13)14)4-6(2)16-9(7)17/h5-6,8,16H,3-4H2,1-2H3/t6-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXJLIKCULSEGE-XPUUQOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2N[C@H](C[C@H](N2N=C1)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound notable for its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring fused with a pyrazole moiety. Its chemical formula is C11H14F3N3O2C_{11}H_{14}F_3N_3O_2 with a molecular weight of 277.247 g/mol. The presence of the trifluoromethyl group enhances its reactivity and biological interactions due to its electron-withdrawing nature.

Synthesis

The synthesis of ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate can be achieved through several methods aligned with green chemistry principles. One notable method involves the condensation of propionaldehyde with ethyl 3-oxobutanoate and 5-aminotetrazole under solvothermal conditions at approximately 120 °C.

Biological Activity

Research indicates that compounds similar to ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibit significant biological activities:

  • Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, in vitro studies have demonstrated that derivatives exhibit antiproliferative effects against MDA-MB-231 and MCF-7 breast cancer cell lines with IC50 values in the low micromolar range .
  • Neurological Disorders : The compound's structural features suggest potential applications in treating neurological disorders. The trifluoromethyl group may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets.

The biological activity of ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is believed to involve several mechanisms:

  • Enzyme Inhibition : Interaction studies using molecular docking simulations have indicated that the compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : The compound's stereochemistry plays a crucial role in its binding affinity to biological receptors relevant to disease pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

CompoundCell LineIC50 Value (µM)Reference
4cMDA-MB-23117.83
4jMCF-719.73
Ethyl derivativeHePG2Not specified

These findings highlight the potential of ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate as a lead compound for further development in cancer therapy.

類似化合物との比較

Comparative Analysis with Similar Compounds

Substituent Variations

Position 5 Modifications
  • Ethyl (5S,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (7b) :

    • Substituents: 5-methyl and 7-methyl (instead of CF₃).
    • Impact: Reduced electronegativity and lipophilicity compared to the CF₃ analog. The stereochemistry (5S,7S) is retained, but the lack of CF₃ may decrease metabolic stability .
  • Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 514799-10-1) :

    • Substituents: Aromatic 3-methoxyphenyl at position 5 and CF₃ at position 6.
    • Impact: The methoxy group enhances solubility via hydrogen bonding, while the fully aromatic pyrimidine ring reduces conformational flexibility .
Position 7 Modifications
  • Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Substituents: Difluoromethyl (CF₂H) at position 7 and 4-methoxyphenyl at position 4. The 4-methoxyphenyl group may improve target binding through π-π interactions .

Carboxylate Positional Isomerism

  • Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 712319-10-3) :
    • Structural difference: Ethyl ester at position 2 instead of 3.
    • Impact: Altered electronic distribution and steric hindrance may affect binding to biological targets. This positional isomer is less commonly reported in pharmacological studies .

Stereochemical Variations

  • Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (6b) :
    • Stereochemistry: (5R,7S) configuration (SYN isomer).
    • Impact: Differing spatial arrangement may lead to distinct crystal packing or hydrogen-bonding patterns, influencing solubility and stability .

Physicochemical and Pharmacological Comparisons

Key Properties

Compound Name Substituents (5,7) Carboxylate Position Ring Saturation Key Properties/Activities
Target Compound 5-methyl, 7-CF₃ 3 4,5,6,7-tetrahydro Stereochemistry (5S,7S)
CAS 712319-10-3 5-methyl, 7-CF₃ 2 4,5,6,7-tetrahydro Positional isomer
CAS 514799-10-1 5-(3-methoxyphenyl), 7-CF₃ 3 Aromatic Enhanced solubility?
GSK572A () 5-(4-ethylphenyl), 7-CF₃ 3 (carboxamide) 4,5,6,7-tetrahydro Pharmacological activity

Q & A

Q. What are the established synthetic routes for Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate?

The compound is synthesized via cyclocondensation reactions. A common method involves reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with trifluoromethyl ketones (e.g., cyclopropyl or methyl-substituted ketones) under acidic conditions (e.g., acetic acid) to form the pyrazolo[1,5-a]pyrimidine core. Multi-step protocols may include protecting group strategies for stereochemical control at the 5S and 7S positions. Post-cyclization esterification or functionalization is often required to achieve the final product .

Q. How is the compound characterized spectroscopically to confirm its structure and purity?

Key techniques include:

  • 1H/13C NMR : To verify stereochemistry and substituent positions (e.g., trifluoromethyl and methyl groups).
  • FT-IR : Confirms carbonyl (C=O) and ester (C-O) functional groups.
  • LC-MS/HPLC : Validates molecular weight (e.g., ~303.28 g/mol) and purity (>95%).
  • X-ray crystallography : Resolves absolute stereochemistry for chiral centers .

Q. What are the primary biological targets associated with this compound?

The compound is a potential inhibitor of phosphoinositide 3-kinases (PI3K), a key enzyme in cancer and inflammation pathways. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and target binding. Preliminary studies suggest selectivity for PI3K isoforms (e.g., PI3Kγ), but validation via kinase profiling assays is required .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, given the (5S,7S) configuration?

Chiral resolution methods include:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • Asymmetric catalysis : Employing chiral ligands (e.g., BINOL-derived catalysts) during cyclization.
  • Crystallization-induced diastereomer resolution : Utilizing chiral carboxylic acids to separate enantiomers .

Q. What strategies optimize catalytic efficiency in large-scale synthesis?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) improve reaction rates.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while green solvents (e.g., ethanol/water mixtures) reduce environmental impact.
  • Flow chemistry : Continuous reactors minimize side reactions and improve yield consistency .

Q. How do structural modifications influence PI3K inhibition potency?

A structure-activity relationship (SAR) study comparing derivatives reveals:

DerivativeSubstituentsPI3Kγ IC₅₀ (nM)Selectivity
Parent compound5S-methyl, 7S-CF₃12.3 ± 1.2High for PI3Kγ
5-cyclopropyl analogCyclopropyl at C58.7 ± 0.9Improved isoform selectivity
7-phenyl analogPhenyl at C745.6 ± 3.1Reduced activity

The trifluoromethyl group at C7 is critical for hydrophobic interactions with PI3K’s ATP-binding pocket .

Q. How should contradictory data in biological assays be resolved?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay conditions : Validate using standardized kinase profiling panels (e.g., Eurofins KinaseProfiler).
  • Compound stability : Perform LC-MS stability tests in assay buffers (pH 7.4, 37°C).
  • Structural analogs : Compare with derivatives (e.g., 5-cyclopropyl or 7-phenyl variants) to isolate substituent effects .

Q. What analytical challenges arise in quantifying metabolic stability?

  • Metabolite identification : Use HILIC-MS/MS to detect polar metabolites (e.g., hydroxylated or demethylated products).
  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC-UV.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Methodological Notes

  • Stereochemical analysis : Always couple NMR data with chiral HPLC or X-ray to confirm (5S,7S) configuration .
  • Data validation : Replicate biological assays in triplicate and cross-reference with structural analogs to mitigate variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。